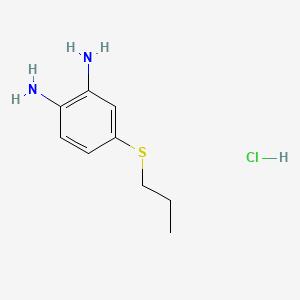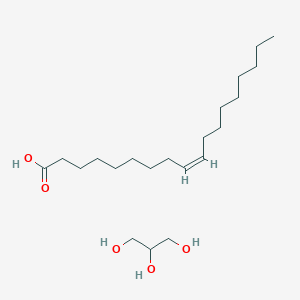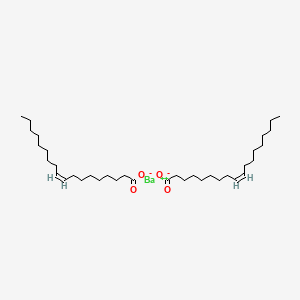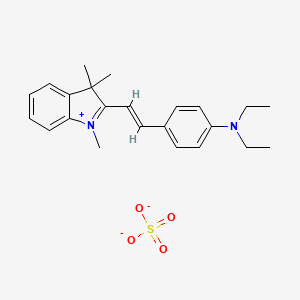
2-Ethylbutanaloxim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NZ)-N-(2-ethylbutylidene)hydroxylamine is an organic compound with the molecular formula C6H13NO. It belongs to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. Oximes are known for their diverse applications in various fields, including medicinal chemistry, polymer science, and organic synthesis .
Wissenschaftliche Forschungsanwendungen
(NZ)-N-(2-ethylbutylidene)hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes
Wirkmechanismus
Target of Action
Oximes, including 2-ethylbutanal oxime, have been reported to have a wide range of targets. They are known to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases . They also inhibit lipoxygenase 5, human neutrophil elastase, and proteinase 3 . Additionally, some oximes target transient receptor potential (TRP) channels, acid-sensing channels, and mitochondrial transition pores .
Mode of Action
The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds . This unique structure allows oximes to interact with their targets and bring about changes in their function.
Biochemical Pathways
Oximes are involved in various biochemical pathways. For instance, they play a significant role in the biosynthesis of cyanogenic glucosides, where they serve as key intermediates . The enzyme system converting oxime into cyanohydrin has been identified in several plants . In this process, oximes such as 2-methylpropanal oxime and 2-methylbutanal oxime are converted to the corresponding cyanohydrins, which dissociate into volatile ketones and hydrogen cyanide .
Pharmacokinetics
For example, oxime-based cephalosporins are known for their improved efficacy and broad spectrum of antimicrobial activity . .
Result of Action
The result of oxime action can be diverse, depending on the specific targets and pathways involved. For instance, oximes have been reported to have antibacterial, anticancer, anti-arthritis, and anti-stroke activities . They can also act as antidotes against nerve agents by reactivating the enzyme acetylcholinesterase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of oximes. For example, the formation of nitrate radicals from nitrogen dioxide and ozone can affect the action of oximes . .
Biochemische Analyse
Biochemical Properties
Oximes, including 2-Ethylbutanal oxime, are known for their diverse biological and pharmacological applications . They are renowned for their widespread applications as intermediates for the synthesis of several pharmacological derivatives . The majority of plant oximes are amino acid-derived metabolites formed by the action of a cytochrome P450 from the CYP79 family . Oximes with the E configuration have high biological activity compared with Z-oximes .
Cellular Effects
Oximes, such as 2-Ethylbutanal oxime, have been indicated to possess biological activity . They are known for their anti-inflammatory, antimicrobial, antioxidant, and anticancer activities . Moreover, they are therapeutic agents against organophosphate (OP) poisoning . Oximes have been demonstrated or proposed to play roles in growth regulation, plant defense, pollinator attraction, and plant communication with the surrounding environment .
Molecular Mechanism
The molecular mechanism of 2-Ethylbutanal oxime involves its interaction with various biomolecules. Oximes can react with aldehydes and ketones to form more stable products . This reaction is essentially irreversible as the adduct dehydrates . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Ethylbutanal oxime in laboratory settings have been observed in plants. The major component (2-methylbutanal oxime, isomers 1 and 2) occurred at the highest level during the earliest sampling period (20:00–23:50 hr) in greenhouse and field-grown plants . Oxime levels decreased at subsequent sampling periods .
Dosage Effects in Animal Models
Oximes represent an important class in medicinal chemistry for their applications as such drugs .
Metabolic Pathways
In plants, oximes like 2-Ethylbutanal oxime are positioned at important metabolic bifurcation points between general and specialized metabolism . They are involved in the production of auxin, cyanogenic glucosides, glucosinolates, and a number of other bioactive specialized metabolites including volatiles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (NZ)-N-(2-ethylbutylidene)hydroxylamine can be synthesized through the reaction of 2-ethylbutanal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:
2-Ethylbutanal+Hydroxylamine Hydrochloride→2-Ethylbutanal Oxime+HCl
Industrial Production Methods: Industrial production of 2-ethylbutanal oxime follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (NZ)-N-(2-ethylbutylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles.
Reduction: It can be reduced to amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oximes.
Vergleich Mit ähnlichen Verbindungen
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications as pralidoxime.
Methoxime: Known for its antimicrobial properties.
Cefuroxime: An oxime-based antibiotic.
Comparison: (NZ)-N-(2-ethylbutylidene)hydroxylamine is unique due to its specific structure and reactivity. While compounds like pralidoxime and obidoxime are primarily used as antidotes, 2-ethylbutanal oxime has broader applications in organic synthesis and industrial processes. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
5399-18-8 |
|---|---|
Molekularformel |
C6H13NO |
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
(NE)-N-(2-ethylbutylidene)hydroxylamine |
InChI |
InChI=1S/C6H13NO/c1-3-6(4-2)5-7-8/h5-6,8H,3-4H2,1-2H3/b7-5+ |
InChI-Schlüssel |
FQRMVGKAQSXDPC-FNORWQNLSA-N |
SMILES |
CCC(CC)C=NO |
Isomerische SMILES |
CCC(CC)/C=N/O |
Kanonische SMILES |
CCC(CC)C=NO |
| 5399-18-8 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-[(E)-octadec-9-enoyl]oxypropyl (E)-octadec-9-enoate](/img/structure/B1609194.png)


